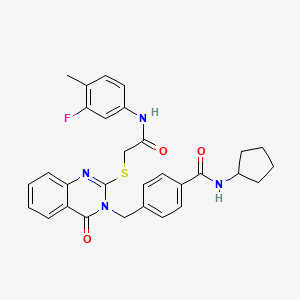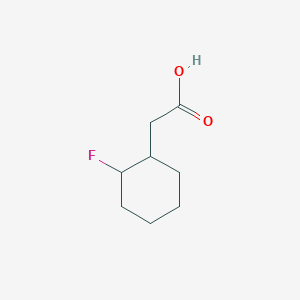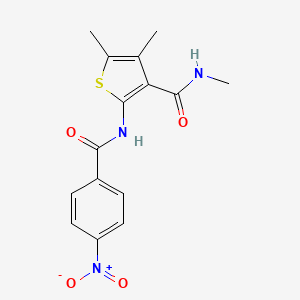
(E)-3-(2-chlorophenyl)-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related 1,3,4-oxadiazole derivatives often involves the cyclization of hydrazides with various acylating agents, leading to compounds with significant biological activities. For instance, compounds synthesized from acyl thiosemicarbazide through electrochemical oxidation exhibit antimicrobial properties (Kumar & Srivastava, 2019). These synthesis pathways highlight the versatility of 1,3,4-oxadiazole derivatives in generating compounds with varied biological and chemical properties.
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
(E)-3-(2-chlorophenyl)-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)acrylamide is a compound that can be involved in the synthesis of various heterocyclic compounds, serving as a precursor or intermediate in chemical reactions. For example, thiosemicarbazide derivatives, similar in structure, have been used as building blocks for synthesizing imidazole, 1,3,4-oxadiazole, 1,3,4-thiadiazole, 1,3-oxazine, and 1,2,4-triazine ring systems, highlighting the potential of such compounds in the development of new heterocyclic compounds with diverse biological and chemical properties (Elmagd, Hemdan, Samy, & Youssef, 2017).
Antimicrobial Activity
Compounds structurally related to (E)-3-(2-chlorophenyl)-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)acrylamide have been studied for their antimicrobial activities. The synthesis of oxadiazole derivatives and their evaluation for antimicrobial activity showcase the potential of such compounds in contributing to the development of new antimicrobial agents. The known oxadiazoles and newly synthesized diphenylchlorinated-1,2,4-oxadiazoles have demonstrated antimicrobial potential, suggesting a promising avenue for research into the antimicrobial applications of related compounds (Machado et al., 2005).
Polymerization and Material Science
(E)-3-(2-chlorophenyl)-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)acrylamide may also find applications in the field of polymerization and material science. Similar acrylamide compounds have been utilized in controlled radical polymerization processes, such as the reversible addition−fragmentation chain transfer (RAFT) polymerization, to synthesize homopolymers with specific properties. This highlights the role of such compounds in synthesizing polymers with controlled molecular weight, low polydispersity, and enhanced isotacticity, contributing to advancements in material science (Mori, Sutoh, & Endo, 2005).
Anticancer Research
Compounds with a similar 1,3,4-oxadiazole structure have been designed and synthesized for anticancer evaluation. These compounds have shown moderate to excellent anticancer activity against various cancer cell lines, indicating the potential of (E)-3-(2-chlorophenyl)-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)acrylamide and related compounds in anticancer research and the development of new anticancer agents (Ravinaik et al., 2021).
Propriétés
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O2S/c1-25-14-7-4-6-13(11-14)17-21-22-18(24-17)20-16(23)10-9-12-5-2-3-8-15(12)19/h2-11H,1H3,(H,20,22,23)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWBSLMHFCKYDKX-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C=CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)/C=C/C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-chlorophenyl)-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{4-[(3,5-Dichloro-4-pyridyl)oxy]phenyl}ethan-1-one 1-[4-(trifluoromethyl)-2-pyridyl]hydrazone](/img/structure/B2498421.png)

![(Z)-ethyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2498428.png)
![3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-pyridin-2-ylpyridazine](/img/structure/B2498429.png)
![4-bromo-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2498430.png)

![N-(1,1-Dioxo-9-oxa-1lambda6-thiaspiro[5.5]undecan-4-yl)prop-2-enamide](/img/structure/B2498432.png)
![[3,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methanamine;hydrochloride](/img/structure/B2498435.png)



![N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)cyclopropanecarboxamide](/img/structure/B2498442.png)

